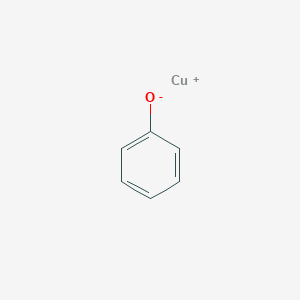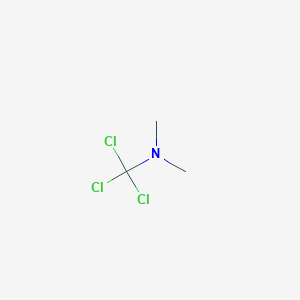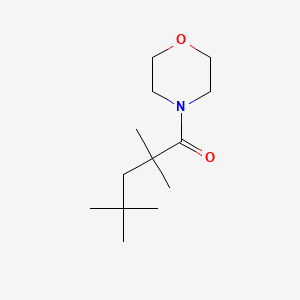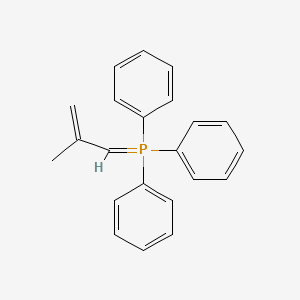![molecular formula C22H18O B14692800 1,1'-[Oxybis(methylene)]dinaphthalene CAS No. 35310-62-4](/img/structure/B14692800.png)
1,1'-[Oxybis(methylene)]dinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-naphthylmethyl) ether is an organic compound with the molecular formula C22H18O. It is a type of ether, characterized by the presence of two 1-naphthylmethyl groups attached to an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing bis(1-naphthylmethyl) ether is through the Williamson ether synthesis. This involves the reaction of 1-naphthylmethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then reacts with 1-naphthylmethyl chloride in an S_N2 reaction to produce bis(1-naphthylmethyl) ether .
Industrial Production Methods
In an industrial setting, the production of bis(1-naphthylmethyl) ether can be achieved through continuous processes. One such method involves the use of methanol and naphthol as raw materials, with organic acids as catalysts. The process includes steps such as reflux reaction, neutralization, washing, and distillation to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-naphthylmethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylmethyl alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkage is cleaved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions, such as the use of hydrochloric acid, can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylmethyl alcohols
Substitution: Naphthol and corresponding alkyl halides
Applications De Recherche Scientifique
Bis(1-naphthylmethyl) ether has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its use in the development of nonsteroidal anti-inflammatory drugs.
Industry: It is used in the production of perfumes and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of bis(1-naphthylmethyl) ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: This compound has similar structural features but contains chlorine atoms instead of ether linkages.
2-Methoxynaphthalene:
Uniqueness
Bis(1-naphthylmethyl) ether is unique due to its symmetrical structure and the presence of two 1-naphthylmethyl groups. This gives it distinct chemical properties and reactivity compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
35310-62-4 |
|---|---|
Formule moléculaire |
C22H18O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethoxymethyl)naphthalene |
InChI |
InChI=1S/C22H18O/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |
Clé InChI |
OKQDLSOSWLNGHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)


![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)




![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
